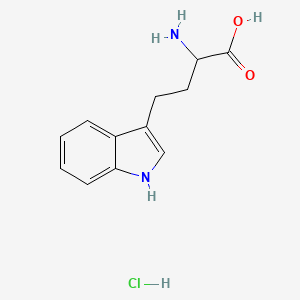

2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is an organonitrogen compound and an organooxygen compound . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H14N2O2 . The exact mass is 218.256 . The structure includes an indole ring linked to a butanoic acid chain with an amino group .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 254.72 . It has a density of 1.3±0.1 g/cm3, a boiling point of 457.1±40.0 °C at 760 mmHg, and a flash point of 230.3±27.3 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Scientific Research Applications

Urease Inhibitors :

- In 2018, Nazir et al. synthesized novel indole-based hybrid oxadiazole scaffolds that included 4-(1H-indol-3-yl)butanoic acid. These molecules were found to be potent inhibitors of the urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

Corrosion Inhibition :

- Schiff bases derived from L-Tryptophan, which is structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, were studied by Vikneshvaran and Velmathi in 2017 for their effects on the corrosion inhibition of stainless steel in acidic environments. This research highlights the potential of indole derivatives in materials science (Vikneshvaran & Velmathi, 2017).

Synthesis of Indolines and Indoles :

- Research by Dunetz and Danheiser in 2005 demonstrated that ynamides could react with conjugated enynes to afford substituted indolines and indoles, using starting materials derived from 3-butynylamine. This synthesis pathway could potentially include 2-Amino-4-(1H-indol-3-yl)butanoic acid derivatives (Dunetz & Danheiser, 2005).

Antimicrobial Activity :

- Mickevičienė et al. in 2015 synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, demonstrating significant antimicrobial activity against various pathogens. This research indicates the potential use of such compounds in antimicrobial applications (Mickevičienė et al., 2015).

Antidiabetic Agents :

- A study by Nazir et al. in 2018 focused on indolyl butanoic acid derivatives, which were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This indicates the possibility of using these compounds in the development of new antidiabetic medications (Nazir et al., 2018).

Anticorrosive Properties :

- In 2019, Vikneshvaran and Velmathi conducted another study on L-Tryptophan-based chiral Schiff bases, which are structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, examining their effectiveness in inhibiting corrosion of carbon steel in an acidic environment (Vikneshvaran & Velmathi, 2019).

properties

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHQFKHGVKKDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)

![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)